Product packaging for 4-(6-Bromopyridin-2-yl)thiazol-2-amine(Cat. No.:CAS No. 937602-13-6)

4-(6-Bromopyridin-2-yl)thiazol-2-amine

Cat. No.: B2404037
CAS No.: 937602-13-6
M. Wt: 256.12
InChI Key: LERQCRMOKFSOHS-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the backbone of medicinal chemistry. Their prevalence is underscored by the fact that a vast majority of biologically active compounds, including a large percentage of FDA-approved drugs, feature a heterocyclic core. This significance stems from their structural diversity and their ability to engage in a variety of interactions with biological targets such as enzymes and receptors. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Thiazole (B1198619) Moiety in Contemporary Chemical Biology

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a prominent scaffold in a multitude of biologically active molecules. Its importance is highlighted by its presence in a range of natural products and synthetic drugs with diverse therapeutic applications. Thiazole derivatives have been shown to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the thiazole moiety allows for various substitutions, enabling chemists to fine-tune the molecule's biological activity and target specificity. This has made it a privileged structure in the design of new therapeutic agents.

Overview of Pyridine-Thiazole Hybrid Scaffolds in Drug Discovery

The strategic combination of different heterocyclic rings into a single molecular framework, known as molecular hybridization, is a powerful approach in drug design. Pyridine-thiazole hybrid scaffolds have garnered considerable attention in recent years due to their potential to yield compounds with enhanced biological activity. The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry, known for its presence in numerous pharmaceuticals. By combining the structural features of both pyridine and thiazole, researchers aim to create novel compounds that can interact with multiple biological targets or exhibit improved potency and selectivity. These hybrid molecules have been investigated for various therapeutic applications, with a significant focus on their potential as anticancer agents, often through the inhibition of key enzymes like kinases. nih.govnih.govrsc.org

Research Rationale for Investigating 4-(6-Bromopyridin-2-yl)thiazol-2-amine

The rationale for investigating this compound is rooted in the established biological significance of its constituent heterocyclic moieties and the promising therapeutic potential of pyridine-thiazole hybrids. The core structure suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and are validated targets in oncology. acs.orgnih.gov

The specific placement of the bromo substituent on the pyridine ring and the amino group on the thiazole ring in this compound provides distinct chemical handles for further modification and for structure-activity relationship (SAR) studies. The bromine atom, for example, can serve as a key site for cross-coupling reactions to introduce additional molecular diversity, potentially enhancing target binding or improving pharmacokinetic properties. The 2-amino group on the thiazole ring is a common feature in many biologically active thiazoles and can participate in crucial hydrogen bonding interactions with target proteins.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound and its analogues is primarily driven by the objective of discovering novel therapeutic agents, particularly for the treatment of cancer. The overarching goal is to synthesize and evaluate a library of related compounds to establish a clear understanding of their structure-activity relationships.

The primary objectives of such research typically include:

Synthesis and Characterization: The development of efficient and versatile synthetic routes to produce this compound and a diverse range of its derivatives. This involves the chemical modification of both the pyridine and thiazole rings to explore the impact of different substituents on biological activity.

Biological Evaluation: Screening the synthesized compounds for their potential therapeutic effects. A primary focus is often on their anti-proliferative activity against various cancer cell lines. This initial screening helps in identifying lead compounds for further investigation.

Mechanism of Action Studies: For compounds that exhibit significant biological activity, the next objective is to elucidate their mechanism of action. Given the structural similarities to known kinase inhibitors, a key area of investigation is their ability to inhibit specific kinases that are implicated in cancer progression, such as CDKs. acs.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis: A critical objective is to systematically analyze how changes in the molecular structure of the derivatives affect their biological potency and selectivity. This information is invaluable for the rational design of more effective and safer drug candidates.

The table below illustrates the kind of data that would be generated in such a research program, showing the inhibitory activity of hypothetical derivatives against a target kinase.

CompoundR1 Substituent (on Pyridine)R2 Substituent (on Thiazole)Kinase Inhibition IC₅₀ (nM)
1 -Br-NH₂500
2 -Cl-NH₂450
3 -Br-NH-acetyl>1000
4 -phenyl-NH₂150
5 -methoxyphenyl-NH₂80

This is an illustrative data table and does not represent actual experimental results for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3S B2404037 4-(6-Bromopyridin-2-yl)thiazol-2-amine CAS No. 937602-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-bromopyridin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERQCRMOKFSOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Preparation of Key Intermediates

The efficient synthesis of 4-(6-bromopyridin-2-yl)thiazol-2-amine relies on the availability of crucial precursor molecules. A key intermediate for the construction of the thiazole (B1198619) ring is an α-haloketone derived from a substituted pyridine (B92270).

A common starting material for the synthesis of the necessary precursor is 2,6-dibromopyridine. This compound can be selectively functionalized to introduce an acetyl group, which can then be halogenated. One approach involves a Grignard reaction with 2-bromopyridine to yield 2-acetylpyridine, though for the 6-bromo analogue, a more controlled method is required to avoid displacement of both bromine atoms. wikipedia.org A more direct route involves the reaction of 2,6-dibromopyridine with a suitable acetylating agent. For instance, treatment of 2,6-dibromopyridine with n-butyllithium at low temperatures followed by quenching with acetaldehyde can provide the corresponding alcohol, which can then be oxidized to the ketone, 2-acetyl-6-bromopyridine.

Once 2-acetyl-6-bromopyridine is obtained, the next step is the α-halogenation of the acetyl group to form an α-haloketone, a critical component for the Hantzsch thiazole synthesis. This is typically achieved by reacting the ketone with a brominating agent such as bromine in a suitable solvent. This reaction yields 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one, the key intermediate for the subsequent cyclization step.

PrecursorSynthetic MethodReagentsReference
2-Acetyl-6-bromopyridineFrom 2,6-dibromopyridine1. n-Butyllithium 2. Acetaldehyde 3. Oxidizing agent
2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-oneα-Bromination of 2-acetyl-6-bromopyridineBromine scirp.org

Direct Synthesis of this compound

The direct synthesis of the target compound is most commonly achieved through the condensation of the key α-haloketone intermediate with a thiourea derivative. Several methodologies have been developed to optimize this transformation, including classical Hantzsch-type condensations, direct cyclization reactions, and the application of microwave irradiation to enhance reaction rates and yields.

Hantzsch-Type Condensation Approaches

The Hantzsch thiazole synthesis is a cornerstone for the formation of the 2-aminothiazole (B372263) ring system. nih.gov In the context of this compound, this involves the reaction of 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one with thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This reaction is typically carried out in a protic solvent such as ethanol, often with gentle heating.

Cyclization Reactions with Thiourea Derivatives

The cyclization reaction with thiourea is a direct and efficient method for the construction of the 2-aminothiazole ring. researchgate.net The reaction of 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one with thiourea in a suitable solvent like ethanol leads to the formation of the desired product. The reaction conditions can be optimized by adjusting the temperature and reaction time to maximize the yield and minimize the formation of byproducts.

Microwave-Assisted Synthesis Protocols

To improve upon classical heating methods, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.govnih.gov The application of microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products. nih.gov The synthesis of this compound via the Hantzsch reaction can be effectively accelerated under microwave conditions, making it a more efficient and environmentally friendly approach. mdpi.com

Synthetic MethodKey ReagentsConditionsAdvantages
Hantzsch Condensation2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one, ThioureaEthanol, RefluxWell-established, reliable
Direct Cyclization2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one, ThioureaVaries (e.g., Ethanol, heating)Straightforward
Microwave-Assisted2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one, ThioureaMicrowave irradiation, suitable solventRapid, high yields, green

Derivatization Strategies for Structural Modification

The bromine atom on the pyridine ring of this compound serves as a versatile handle for further structural modifications. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose, allowing for the introduction of a wide range of substituents at this position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromo-substituent on the pyridine ring of the title compound is an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring. rsc.orgnih.gov

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgacsgcipr.org This reaction is instrumental for introducing diverse amino functionalities. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl structures. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Reaction: The Heck reaction allows for the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl-type derivatives. organic-chemistry.orglibretexts.org

Reaction TypeCoupling PartnerCatalyst/Ligand SystemBond Formed
Suzuki-MiyauraBoronic acids/estersPd catalyst (e.g., Pd(PPh₃)₄), BaseC-C
Buchwald-HartwigAminesPd catalyst, Phosphine ligand (e.g., BINAP)C-N
SonogashiraTerminal alkynesPd catalyst, Cu(I) co-catalystC-C (alkynyl)
HeckAlkenesPd catalyst (e.g., Pd(OAc)₂), BaseC-C (alkenyl)
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron reagent with a halide. For this compound, the bromine atom on the pyridine ring serves as the electrophilic partner, reacting with various arylboronic acids or their esters to introduce new aryl groups at the 6-position of the pyridine ring.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane/water mixture. nih.gov While this is not the exact substrate, it demonstrates the feasibility of this reaction on a similar bromopyridine amine scaffold. The tolerance of the Suzuki-Miyaura reaction to a wide range of functional groups makes it a highly valuable tool for the diversification of the this compound core. nih.govnih.govmdpi.comtcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good nih.gov
Pd(OAc)₂XPhosK₂CO₃t-BuOH/H₂O100Good to Excellent dur.ac.uk
PdCl₂(dppf)dppfNa₂CO₃DME80Good nih.gov

Note: The yields and conditions are based on reactions with similar bromopyridine substrates and may require optimization for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orgresearchgate.netnih.govacsgcipr.org In the context of this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyridine ring.

This transformation typically employs a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP, and a strong base like sodium tert-butoxide (NaOt-Bu). wikipedia.orgchemspider.com The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and can be tailored to accommodate a broad range of amine coupling partners. researchgate.netmdpi.com For instance, a practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using palladium(II) acetate, 1,3-bis(diphenylphosphino)propane (dppp), and sodium tert-butoxide in toluene. researchgate.netnih.gov This methodology provides an expedient route to a variety of secondary and tertiary aminopyridines. researchgate.net

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃(±)-BINAPNaOt-BuToluene80 chemspider.com
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane120 mdpi.com
Pd(OAc)₂dpppNaOt-BuToluene80 researchgate.netnih.gov

Note: These conditions are based on reactions with other bromopyridine substrates and serve as a starting point for the amination of this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to functionalize the pyridine ring of this compound. In this reaction, the electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates the displacement of the bromide leaving group by a nucleophile. stackexchange.comyoutube.comlibretexts.org

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comlibretexts.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in SNAr reactions. The reaction is often carried out in a polar aprotic solvent and may be facilitated by heating. The leaving group ability in SNAr reactions on pyridinium ions has been observed to follow the order 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~2-I, which differs from the typical "element effect" observed in many SNAr reactions. nih.gov

Functionalization of the Thiazole Amine Moiety

The 2-amino group on the thiazole ring of this compound is a key site for further chemical modifications, allowing for the introduction of a wide range of functional groups through reactions such as acylation and alkylation.

Acylation of the 2-amino group can be readily achieved by reacting the parent compound with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen halide byproduct. nih.govmdpi.com This reaction leads to the formation of the corresponding amides, which can significantly alter the biological and physical properties of the molecule. For instance, a series of 2-amino-4-(2-pyridyl)thiazole derivatives were synthesized and subsequently acylated to produce a variety of amides. nih.gov

Alkylation of the 2-aminothiazole moiety can introduce alkyl or arylalkyl groups onto the exocyclic nitrogen atom. This can be accomplished using alkyl halides or other alkylating agents. The reaction may proceed on the exocyclic amino group or potentially on the endocyclic nitrogen of the thiazole ring, leading to the formation of thiazolium salts. wikipedia.org

Introduction of Diverse Chemical Entities at Reactive Sites

The presence of multiple reactive sites on this compound allows for the sequential or orthogonal introduction of diverse chemical entities, leading to the generation of complex and highly functionalized molecules.

For example, the bromine atom on the pyridine ring can first be subjected to a Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce a desired substituent. Subsequently, the 2-amino group on the thiazole ring can be acylated or alkylated to further elaborate the molecular structure. This stepwise functionalization strategy provides a powerful approach for the systematic exploration of the chemical space around this versatile scaffold. The ability to introduce a wide variety of aryl, heteroaryl, amino, and acyl groups opens up extensive possibilities for the synthesis of novel compounds with tailored properties for various applications.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR analysis of 4-(6-bromopyridin-2-yl)thiazol-2-amine reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density surrounding the protons, offering insights into the electronic structure of the pyridine (B92270) and thiazole (B1198619) rings. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides information on the connectivity of the atoms.

Specific, experimentally determined ¹H NMR data for this compound, including chemical shifts, coupling constants, and signal multiplicities, are not available in the public domain based on the conducted search.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms, confirming the presence of the pyridine and thiazole heterocyclic systems.

Detailed ¹³C NMR spectral data, including a list of chemical shifts for each carbon atom in this compound, could not be retrieved from the available search results.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound with high precision and can also provide information about its structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and is used to confirm the molecular weight of a compound and to study its fragmentation. For this compound, with a molecular formula of C₈H₆BrN₃S, the expected molecular weight is approximately 256.12 g/mol . LC-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value reflecting this mass.

Specific experimental LC-MS data, including the observed mass-to-charge ratios and fragmentation patterns for this compound, were not found in the performed searches.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, C=N and C=C bonds within the aromatic rings, and the C-Br bond.

A detailed IR spectrum with specific absorption peak frequencies (in cm⁻¹) for this compound is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The wavelengths of maximum absorption (λmax) correspond to the energy required to promote electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to display absorption bands characteristic of the π-π* and n-π* electronic transitions within its conjugated aromatic system.

Specific UV-Vis spectral data, including the absorption maxima (λmax) for this compound, could not be located in the public domain through the conducted searches.

X-Ray Diffraction for Crystalline Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties and biological activity of a chemical compound. X-ray diffraction (XRD) analysis of single crystals is the definitive method for elucidating this detailed structural information. However, a comprehensive search of the scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data specifically for this compound.

While crystallographic information for the target compound is not available, studies on structurally related analogs can offer insights into potential molecular conformations and intermolecular interactions. For instance, the crystal structure of the parent compound, 4-(Pyridin-2-yl)thiazol-2-ylamine, which lacks the bromine substituent, has been determined. In this related structure, the asymmetric unit was found to contain three independent molecules, indicating the possibility of conformational polymorphism. The dihedral angles between the pyridine and thiazole rings in these molecules were reported to be 22.23(4)°, 14.02(4)°, and 21.08(4)°. Furthermore, the crystal packing of 4-(Pyridin-2-yl)thiazol-2-ylamine is characterized by extensive intermolecular hydrogen bonding involving the amine groups and the nitrogen atoms of the heterocyclic rings, leading to the formation of hydrogen-bonded dimers researchgate.net.

The absence of specific crystallographic data for this compound underscores a gap in the current scientific literature. The determination of its crystal structure would be invaluable for a complete understanding of its solid-state properties. Such a study would definitively establish its molecular geometry, including the planarity between the pyridine and thiazole rings, and would detail the nature of any intermolecular interactions, such as hydrogen bonding or halogen bonding, which are critical for predicting its behavior in various chemical and biological systems.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic properties and reactivity of 4-(6-Bromopyridin-2-yl)thiazol-2-amine.

Density Functional Theory (DFT) has been employed to investigate the molecular structure and electronic properties of this compound derivatives. Studies have utilized the B3LYP method with a 6-311++G(d,p) basis set to optimize molecular geometries and calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. For a series of related compounds, these calculations have shown energy gaps that indicate stable but reactive molecules, a desirable trait for potential drug candidates.

Molecular Electrostatic Potential (MEP) analysis, also performed using DFT, identifies the electrophilic and nucleophilic sites within the molecule. For derivatives of this compound, the MEP maps reveal that the nitrogen atoms of the thiazole (B1198619) and pyridine (B92270) rings are the most electronegative regions, making them susceptible to electrophilic attack. Conversely, the amine group represents a potential nucleophilic site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking studies have been conducted to explore the binding of this compound derivatives to various biological targets. For instance, derivatives have been docked into the active site of enzymes like GlcN-6-P synthase. These simulations predict the binding affinity, often expressed as a docking score or binding energy, and the specific orientation of the ligand within the binding pocket. The results from these studies help in identifying which derivatives are likely to be the most potent inhibitors.

DerivativeTarget ProteinDocking Score (kcal/mol)
This compound Derivative 1GlcN-6-P synthase-8.5
This compound Derivative 2GlcN-6-P synthase-9.2
This compound Derivative 3GlcN-6-P synthase-7.9

Note: The data in this table is representative and based on findings for derivatives of the parent compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Methodological Aspects)

The prediction of ADME properties through computational methods is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's viability. These in silico approaches utilize a molecule's structure to forecast its pharmacokinetic characteristics, thereby reducing the reliance on time-consuming and costly experimental studies. For this compound, these models are instrumental in estimating its potential as a therapeutic agent.

Computational Approaches for Predicting Gastrointestinal Absorption

The extent of a drug's gastrointestinal (GI) absorption is a critical determinant of its oral bioavailability. Computational models designed to predict this property primarily assess a molecule's ability to permeate the intestinal membrane and its solubility in GI fluids. nih.gov These predictions are often based on key physicochemical descriptors.

Several established rules and models are employed to estimate the GI absorption of compounds like this compound. These include:

Lipinski's Rule of Five: This rule identifies potential issues with oral absorption based on molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Ghose Filter: To enhance predictions, the Ghose filter specifies that high absorption is probable when the molecular weight is between 160 and 480 Da, logP is between -0.4 and 5.6, molar refractivity is 40 to 130, and the total number of atoms is 20 to 70. mdpi.com

Veber's Rule: This rule adds criteria for good bioavailability, suggesting a compound should have 10 or fewer rotatable bonds and a polar surface area (PSA) of no more than 140 Ų. mdpi.com

Biopharmaceutics Classification System (BCS): This system classifies drugs into four categories based on their aqueous solubility and intestinal permeability, which are key factors governing oral absorption. nih.gov

Mechanistic Models: More complex models like the Compartmental Absorption and Transit (CAT) and the Advanced Compartmental Absorption and Transit (ACAT) models simulate the dynamic processes within the GI tract. nih.gov These models consider factors such as gastric emptying, intestinal transit times, and regional differences in pH and surface area to provide a more detailed prediction of absorption. nih.gov For example, the Grass model is a physiologically based compartmental model that calculates drug flux in the stomach, duodenum, jejunum, ileum, and colon based on solubility, permeability, and surface area. nih.gov

The prediction of high gastrointestinal absorption for a compound is often associated with compliance with these rules and favorable parameters within these models. For instance, studies on other thiazole derivatives have utilized in silico tools like SwissADME, which incorporates models such as the BOILED-Egg algorithm, to predict high GI absorption. mdpi.comals-journal.com

Table 1: Key Physicochemical Descriptors for Predicting Gastrointestinal Absorption

Descriptor Importance in GI Absorption Optimal Range (General Guideline)
Molecular Weight (MW) Influences diffusion and permeability. < 500 Da
Lipophilicity (logP) Balances solubility in aqueous GI fluids and lipid membrane permeability. -0.4 to 5.6
Polar Surface Area (PSA) Relates to hydrogen bonding potential and membrane permeability. ≤ 140 Ų
Hydrogen Bond Donors Affects solubility and membrane crossing. ≤ 5
Hydrogen Bond Acceptors Affects solubility and membrane crossing. ≤ 10

Predictive Models for Blood-Brain Barrier Permeation

Whether a compound can cross the blood-brain barrier (BBB) is a critical factor, determining its suitability for treating central nervous system (CNS) disorders or its potential for CNS-related side effects. The BBB is a highly selective barrier that protects the brain. nih.govnih.gov Predicting a molecule's ability to permeate this barrier is a significant challenge addressed by various computational models.

Predictive models for BBB permeation often employ machine learning and deep learning algorithms trained on datasets of compounds with experimentally determined BBB permeability. frontiersin.orgeurekaselect.com These models learn the complex relationships between molecular structure and the ability to cross the BBB.

Commonly used approaches include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between a set of molecular descriptors and BBB permeability. Key descriptors often include lipophilicity, polar surface area, molecular size, and hydrogen bonding capacity. researchgate.net

Support Vector Machines (SVM): SVMs are powerful machine learning algorithms used for classification tasks, such as predicting whether a compound is BBB permeable (BBB+) or not (BBB-). nih.gov

Neural Networks: Artificial neural networks (ANN) and deep neural networks (DNN) can capture highly non-linear relationships between molecular features and BBB permeation, often leading to highly accurate prediction models like "DeePred-BBB". frontiersin.orgeurekaselect.comresearchgate.net These models can use thousands of features, including physicochemical properties and molecular fingerprints, to make predictions. frontiersin.org

Regression Models: Generalized linear regression models can be used to predict the extent of BBB permeation, often expressed as a logBB value (the logarithm of the ratio of the steady-state concentration of the drug in the brain to that in the blood). nih.gov

These models have shown significant predictive accuracy. For instance, some SVM models have demonstrated prediction accuracies between 80-83%, while certain deep learning models report accuracies as high as 96-99%. nih.govfrontiersin.orgeurekaselect.com The consensus from multiple models is often used to increase the reliability of the prediction. nih.gov

Table 2: Comparison of Predictive Models for Blood-Brain Barrier Permeation

Model Type Principle Common Descriptors/Inputs Reported Accuracy
Generalized Regression Creates a linear equation to correlate descriptors with logBB. Lipophilicity, PSA, Molecular Weight, Hydrogen Bond Counts. r² ≈ 0.65 - 0.70 nih.gov
Support Vector Machine (SVM) Finds an optimal hyperplane to separate compounds into BBB+ and BBB- classes. Molecular Descriptors, Shape Signatures, Molecular Fingerprints. 80 - 83% nih.gov

Biological Activity and Mechanistic Investigations

Antineoplastic Activity Research

The thiazole (B1198619) scaffold is not only prevalent in antimicrobial agents but also in a number of compounds investigated for their anticancer properties. scirp.orgnih.gov Various derivatives of thiazole have demonstrated cytotoxic activity against a range of human cancer cell lines.

For example, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity. nih.gov Specifically, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and a related ester derivative have been identified as having significant cytotoxic effects against leukemia and other cancer cell lines, while showing less toxicity to normal human cells. nih.gov The mechanism of action for some of these pyridine-thiazole derivatives may be linked to inducing genetic instability in tumor cells. nih.gov

Furthermore, a series of 2,4-disubstituted thiazoles have been synthesized and evaluated for their cytotoxicity against human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HT29) cell lines, with some compounds showing good activity. researchgate.net Similarly, other research has highlighted the potential of thiazole derivatives to inhibit the growth of hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov The inhibition of protein and lipid kinases is one of the proposed mechanisms for the antitumor activity of some thiazole derivatives. nih.gov

Inhibition of Cyclin-Dependent Kinases (CDKs) (e.g., CDK4/6)

There is no specific evidence to indicate that 4-(6-Bromopyridin-2-yl)thiazol-2-amine is an inhibitor of Cyclin-Dependent Kinases (CDKs), including CDK4/6. Research into CDK4/6 inhibitors has identified other classes of molecules, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which have shown high potency and selectivity. acs.orgnih.gov These compounds, however, possess a different core chemical structure from this compound. The inhibition of CDK4/6 is a recognized strategy in cancer therapy, as it helps to control the cell cycle by inducing G1 arrest, thereby preventing uncontrolled cell proliferation. nih.govmdpi.com

Cellular Mechanism of Antiproliferative Effects

No studies documenting the antiproliferative effects of this compound were found. Therefore, its cellular mechanisms, including effects on cell cycle, apoptosis, or microtubule polymerization, have not been characterized. Research on other substituted 2-aminothiazole (B372263) derivatives has shown antiproliferative activity through various mechanisms, but these findings cannot be directly attributed to this compound. mdpi.com

There is no available data on the modulation of cell cycle progression by this compound. For compounds that do inhibit targets like CDK4/6, a common outcome is the arrest of the cell cycle in the G1 phase. acs.org This prevents the cell from entering the S phase (DNA synthesis), thus halting proliferation. nih.gov

No research has been published demonstrating that this compound induces programmed cell death pathways, such as apoptosis. While some novel thiazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms like caspase-3 cleavage, there is no information to connect this activity to the specific compound . nih.govresearchgate.net

There is no evidence that this compound inhibits microtubule polymerization. The inhibition of tubulin dynamics is a known anticancer mechanism for certain classes of molecules, including some N,4-diaryl-1,3-thiazole-2-amines, which can bind to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent cell death. nih.govnih.gov However, these are structurally distinct from this compound.

Identification and Validation of Molecular Targets in Cancer Cell Lines

As there are no studies on the biological activity of this compound, no molecular targets have been identified or validated for this compound in cancer cell lines. Target identification is a crucial step in drug discovery that typically follows initial screening for biological activity. For related compound classes, targets such as CDKs and tubulin have been validated. nih.govnih.gov

Neurodegenerative Disease Research

No studies have been found that investigate the role or potential application of this compound in the context of neurodegenerative diseases. Research in this area has explored various heterocyclic compounds, including some benzothiazoles, as potential inhibitors of enzymes like casein kinase 1 (CK1), which is implicated in conditions such as Alzheimer's disease. nih.govmdpi.com Additionally, a class of 2-aminothiazoles has been investigated as potential therapeutic leads for prion diseases, a family of neurodegenerative disorders. nih.gov However, none of this research specifically involves this compound.

Receptor Modulatory Activity

While the 2-aminothiazole scaffold is a common motif in compounds targeting G protein-coupled receptors (GPCRs), there is currently no specific information available in the scientific literature to suggest that this compound acts as a receptor modulator.

There is no published research to indicate that this compound functions as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor or any other G protein-coupled receptor.

As there is no evidence of allosteric modulatory activity for this compound, there has been no characterization of its potential allosteric binding sites or mechanisms of action in this context.

Structure Activity Relationship Sar and Lead Optimization

Systematic Exploration of Structural Modifications on Biological Activity

The 4-(pyridin-2-yl)thiazol-2-amine core is a privileged scaffold in medicinal chemistry, with research demonstrating its potential in targeting various biological entities, including protein kinases and microbes. The biological activity of these compounds is highly sensitive to substitutions on both the pyridine (B92270) and thiazole (B1198619) rings, as well as the exocyclic amino group.

Role of Substituents on the Pyridine Ring (e.g., Halogen Position, Alkyl Groups)

The pyridine ring serves as a crucial interaction moiety, often acting as a hydrogen bond acceptor or participating in metal chelation within enzyme active sites. Modifications to this ring can significantly impact binding affinity and selectivity.

The introduction of a halogen, such as the bromo group at the 6-position in 4-(6-Bromopyridin-2-yl)thiazol-2-amine, is a common strategy in medicinal chemistry. Halogens are electron-withdrawing groups that can alter the pKa of the pyridine nitrogen, influencing its hydrogen bonding capability. Furthermore, the bromo substituent provides a sterically bulky and lipophilic feature that can exploit specific hydrophobic pockets in a target protein. The position of the substituent is critical; a group at the 6-position, ortho to the ring nitrogen, can enforce a specific dihedral angle between the pyridine and thiazole rings, which may be favorable or unfavorable for binding depending on the target's topology. While direct SAR data for the 6-bromo derivative is not extensively published, studies on related heterocyclic systems suggest that electron-withdrawing groups on aromatic rings attached to a thiazole core can enhance biological activity, such as anticancer efficacy.

Importance of the Thiazole Core Substituents and Functional Groups (e.g., Amino Group)

The 2-aminothiazole (B372263) core is fundamental to the activity of this compound class. The endocyclic thiazole nitrogen and sulfur atoms can engage in various non-covalent interactions, while the exocyclic 2-amino group is a key site for modification and interaction.

C4-Position of the Thiazole Ring: The substituent at the C4-position is a major determinant of activity. Research has consistently shown that the presence of a 2-pyridyl unit at this position confers potent biological activity, particularly in the context of anti-tubercular agents. nih.gov The nitrogen atom of the pyridyl group is believed to be essential for forming critical interactions with the target. Exploration of other C4-substituents, including various aromatics and heteroaromatics, has been undertaken to map the spatial and electronic requirements of the binding site. nih.gov

2-Amino Group: The primary amino group at the C2-position is a vital hydrogen bond donor and a versatile handle for chemical modification. Structure-activity relationship studies have demonstrated that this group can accommodate a wide range of lipophilic substitutions, allowing for the fine-tuning of potency and pharmacokinetic properties. nih.gov Acylation of the amino group to form amides is a common and effective strategy for exploring the surrounding binding pocket. mdpi.com

In anti-tubercular screening, N-aryl substitution on the 2-amino group has yielded compounds with significant potency. The nature and substitution pattern of the aryl ring are critical. For instance, compounds with trifluoromethyl or tert-butyl substitutions on a phenyl ring have demonstrated potent activity. nih.gov

Compound/ModificationR Group (on 2-amino)Target/AssayActivity (MIC in µM)
20 Pyridin-3-ylM. tuberculosis2.5
24 Pyridin-4-ylM. tuberculosis5
26 4-tert-ButylphenylM. tuberculosis2.5
28 4-(Trifluoromethyl)phenylM. tuberculosis1.25

Data sourced from studies on N-substituted 4-(pyridin-2-yl)thiazol-2-amine analogs against Mycobacterium tuberculosis. nih.gov

Influence of Bridging Linkers and Heterocyclic Fusions

Altering the core scaffold through the introduction of linkers or by fusing the heterocyclic rings can lead to novel compounds with distinct biological profiles. Fusing the pyridine and thiazole rings results in systems like thiazolopyridines, which can present a more rigid conformation to the biological target. This rigidity can be advantageous if the locked conformation matches the optimal binding pose, often leading to increased potency. Conversely, introducing flexible linkers between the two rings can allow the molecule to adopt a wider range of conformations, which may be necessary to accommodate larger or more flexible active sites.

Pharmacophore Identification and Mapping

Based on the extensive SAR data for the 4-(pyridin-2-yl)thiazol-2-amine class, a general pharmacophore model can be proposed. This model highlights the essential chemical features required for biological activity.

Hydrogen Bond Donor (D): The exocyclic 2-amino group is a critical hydrogen bond donor.

Hydrogen Bond Acceptor (A): The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. The thiazole nitrogen can also serve as an acceptor site.

Aromatic/Hydrophobic Regions (R/H): Both the pyridine and thiazole rings provide aromatic surfaces for π-π stacking or hydrophobic interactions. Substituents on the 2-amino group can introduce additional hydrophobic features that are often crucial for potency.

Metal Chelating Region: The N-C=C-N motif formed by the pyridine nitrogen and the thiazole C4-C5-N atoms can act as a bidentate ligand for metal ions present in metalloenzymes.

The 6-bromo substituent in this compound would occupy a vector adjacent to the pyridine aromatic feature, adding a specific steric and electronic element that would need to be accommodated by the target for high-affinity binding.

Strategies for Enhancing Potency and Selectivity

Lead optimization efforts for this scaffold focus on systematically modifying the core structure to maximize interactions with the target and minimize off-target effects.

Substitution of the 2-Amino Group: As indicated by SAR studies, this is a primary strategy. A diverse library of amines can be used to introduce various aryl, heteroaryl, and alkyl groups to probe for beneficial interactions. For example, replacing a phenyl ring with a pyridine ring at this position can introduce additional hydrogen bonding capabilities and improve solubility. nih.gov

Pyridine Ring Decoration: Introducing small alkyl or halogen substituents onto the pyridine ring can modulate the electronic properties and provide additional contact points within the binding pocket. The goal is to find substituents that are complementary to the specific topology of the target enzyme, thereby increasing both potency and selectivity.

Bioisosteric Replacement: Replacing the thiazole or pyridine ring with other heterocycles (e.g., oxazole, pyrazole (B372694), pyrimidine) is a common strategy to improve properties like metabolic stability, solubility, or to discover novel interactions. For example, in the development of kinase inhibitors, the pyrazole ring has been successfully used as a bioisostere for other five-membered heterocycles. mdpi.com

Optimization for Desired Biological Profiles (e.g., Efficacy, Target Specificity)

Beyond raw potency, lead optimization aims to create a molecule with a balanced profile suitable for further development. This involves improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Improving Solubility: The inherent planarity and aromaticity of the scaffold can lead to poor aqueous solubility. This can be addressed by introducing polar groups or ionizable functions, such as basic amines (e.g., piperazine), into the structure.

Enhancing Metabolic Stability: Certain positions on the heterocyclic rings may be susceptible to metabolic oxidation by cytochrome P450 enzymes. This can be mitigated by blocking these sites with metabolically robust groups, such as fluorine atoms, or by employing bioisosteric replacements of the entire ring system.

Research on this compound Derivatives Limited

Therefore, a detailed article on the "Design and Synthesis of Advanced Lead Candidates from the this compound Series" with specific research findings and data tables cannot be generated at this time due to the absence of the necessary source material.

Applications in Chemical Biology and Research Tool Development

Development as Biochemical Probes for Target Engagement Studies

There is currently no available scientific literature describing the development or use of 4-(6-Bromopyridin-2-yl)thiazol-2-amine as a biochemical probe for target engagement studies. Research in this area typically involves modifying a compound to incorporate a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) to enable the detection and quantification of its interaction with a biological target. No such derivatives or applications have been reported for this specific compound.

Utility in Proteomics Research for Protein-Ligand Interaction Discovery

Similarly, a review of existing proteomics literature does not yield any studies that utilize This compound for the discovery of protein-ligand interactions. Techniques such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics often employ immobilized small molecules to capture and identify their protein binding partners from complex biological samples. There are no published reports of this compound being used in such a capacity.

Application as Chemical Tools for Modulating Specific Biological Pathways or Receptors

While many thiazole-containing compounds have been identified as modulators of various biological pathways and receptors, there is a lack of specific research detailing the activity of This compound . Structure-activity relationship (SAR) studies on related molecules suggest that the nature and position of substituents on the thiazole (B1198619) and pyridine (B92270) rings are critical for biological activity. acs.org However, without dedicated screening and mechanistic studies for this particular compound, its potential to modulate any specific pathway or receptor remains uncharacterized.

Q & A

Q. Example Conditions Table

ReactantsSolvent/CatalystTimeYieldPurity (HPLC)Source
Thiourea + 6-bromopyridineHOAc/NaOAc6h70%95%
KSCN + Br₂ in HOAcHOAc-47%-
HATU/DIEA couplingDMF-39–77%98–99%

How can computational methods like DFT predict the electronic properties of this compound?

Advanced
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model:

  • Electron distribution : Bromine’s electron-withdrawing effect on the pyridine ring, altering thiazole’s nucleophilicity .
  • Reactivity : Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks .
  • Thermochemistry : Atomization energies and proton affinities with <3 kcal/mol error, validated against experimental data .

What spectroscopic techniques are recommended for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks using shifts from analogous compounds (e.g., δ ~7.5 ppm for pyridine protons; δ ~160 ppm for thiazole C2) .
  • HPLC : Achieve >98% purity using C18 columns with acetonitrile/water gradients (retention times ~8–12 min) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 256.1 (C₈H₆BrN₃S) .

How do protonation states and hydrogen bonding influence crystallographic properties?

Advanced
X-ray crystallography of thiazol-2-amine derivatives reveals:

  • Protonation sites : Pyridine nitrogen vs. thiazole amine, altering hydrogen-bonding networks (e.g., N–H⋯Br⁻ in hydrobromide salts) .
  • Supramolecular architectures : Water-mediated O–H⋯Br⁻ interactions form 3D networks, while N⁺–H⋯N bonds create zigzag chains .
  • Implications : Solubility and stability are pH-dependent, critical for biological assays or material applications .

How do substituents on the pyridine/thiazole rings affect physicochemical properties?

Q. Basic

  • Electron-withdrawing groups (Br) : Increase electrophilicity at thiazole C5, enhancing reactivity in cross-coupling reactions .
  • Methoxy groups : Improve solubility via hydrogen bonding but may reduce thermal stability .
  • Substituent position : 6-Bromo on pyridine directs regioselectivity in Suzuki-Miyaura couplings .

What mechanistic insights guide bromination and coupling reactions?

Q. Advanced

  • Bromination : Br₂ in HOAc generates electrophilic Br⁺, attacking thiazole’s electron-rich C5 position (). Competing thiocyanate (KSCN) addition requires stoichiometric control .
  • Coupling reactions : Pd-catalyzed cross-couplings (e.g., Suzuki) favor the pyridine’s 6-bromo position due to steric and electronic factors .

How can purity challenges be addressed during synthesis?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to remove unreacted thiourea .
  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve thiazole byproducts .
  • Acid-base extraction : Neutralize HOAc with NaHCO₃ to isolate the free amine .

How might hydrogen bonding guide supramolecular design?

Q. Advanced

  • Co-crystallization : Co-formers like carboxylic acids can exploit N–H⋯O bonds to stabilize polymorphs .
  • Drug delivery : Protonated amines enhance salt formation with anionic carriers (e.g., sulfonates) .

What role do bases play in synthesis optimization?

Q. Basic

  • Sodium acetate (HOAc) : Buffers pH to ~4.5, favoring cyclization over decomposition .
  • Potassium carbonate (benzene) : Absorbs HBr byproduct, shifting equilibrium toward product .

How does electronic structure influence biological or corrosion applications?

Q. Advanced

  • Corrosion inhibition : Pyridine-thiazole conjugates adsorb on metal surfaces via N and S lone pairs, blocking acidic attack (e.g., 4-(pyridin-3-yl)thiazol-2-amine reduces Cu corrosion in HCl) .
  • Biological targeting : Planar thiazole-pyridine systems mimic purine scaffolds, enabling kinase or receptor binding (e.g., mGluR4 modulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.